[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-

Purity Quality Control Synthetic Reproducibility

[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS 101606-18-2), also known as 4-(4-bromophenyl)-N-phenylaniline, is a brominated triarylamine derivative with the molecular formula C18H14BrN and a molecular weight of 324.21 g/mol. It belongs to the class of biphenylamines and features a central nitrogen atom bonded to a phenyl group and a biphenyl system substituted with a bromine atom at the para position.

Molecular Formula C18H14BrN
Molecular Weight 324.2 g/mol
CAS No. 101606-18-2
Cat. No. B12103130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-
CAS101606-18-2
Molecular FormulaC18H14BrN
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H14BrN/c19-16-10-6-14(7-11-16)15-8-12-18(13-9-15)20-17-4-2-1-3-5-17/h1-13,20H
InChIKeyGBLRXOBYRATKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS 101606-18-2): A Brominated Triarylamine Building Block for Organic Electronics


[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS 101606-18-2), also known as 4-(4-bromophenyl)-N-phenylaniline, is a brominated triarylamine derivative with the molecular formula C18H14BrN and a molecular weight of 324.21 g/mol . It belongs to the class of biphenylamines and features a central nitrogen atom bonded to a phenyl group and a biphenyl system substituted with a bromine atom at the para position [1]. This compound is primarily utilized as a synthetic intermediate in the development of organic light-emitting diode (OLED) materials, particularly as a building block for hole-transport layers (HTLs) and host materials, where the bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions [2].

Why [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- Cannot Be Replaced by Non-Halogenated or Alternative Halogen Analogs


Direct substitution of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- with non-brominated analogs like N-phenyl-[1,1'-biphenyl]-4-amine (CAS 32228-99-2) or alternative halogen derivatives such as the 4'-chloro analog (CAS 101606-39-7) is scientifically and practically untenable. The para-bromine atom is not merely a substituent; it is a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for constructing complex, high-performance OLED materials . The bromine substituent confers distinct reactivity and regioselectivity that is fundamentally different from that of chlorine or iodine, directly impacting coupling efficiency and yield [1]. Furthermore, the presence of the heavy bromine atom significantly alters the compound's physical properties, including molecular weight, density, and predicted boiling point, which are key considerations in vacuum thermal evaporation processes commonly used in OLED fabrication . Therefore, procurement specifications must be precise; treating this compound as a generic 'biphenyl amine' would lead to failed syntheses, compromised device performance, and unreliable material characterization.

Quantitative Differentiation of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS 101606-18-2) vs. Closest Analogs


Purity and Specification Consistency: A 98% (NLT) Standard vs. Common 95-98% Ranges for Non-Brominated Analog

Commercial suppliers of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- consistently specify a purity of NLT 98% (Not Less Than 98%) . In contrast, the non-brominated structural analog N-phenyl-[1,1'-biphenyl]-4-amine (CAS 32228-99-2) is frequently supplied at a 95% purity level from various sources, though 98% is also available . The target compound's NLT 98% specification provides a higher assurance of purity for demanding synthetic applications where side reactions from impurities can significantly reduce the yield and performance of the final OLED material.

Purity Quality Control Synthetic Reproducibility

Boiling Point Elevation: Predicted 452.2°C vs. Non-Brominated Analog's 411.2°C and Chloro Analog's 435.1°C

The presence of the heavy bromine atom significantly elevates the predicted boiling point of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- to 452.2±28.0 °C [1]. This represents a substantial increase of +41.0 °C compared to the non-brominated analog, N-phenyl-[1,1'-biphenyl]-4-amine (CAS 32228-99-2), which has a reported boiling point of 411.2 °C at 760 mmHg [2]. The compound also exhibits a higher boiling point than its 4'-chloro analog (predicted 435.1±28.0 °C) .

Thermal Properties Volatility OLED Fabrication

Enhanced Density: Predicted 1.368 g/cm³ vs. Non-Brominated Analog's 1.111 g/cm³

[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- has a predicted density of 1.368±0.06 g/cm³ . This is a significant +23.1% increase over the reported density of the non-brominated analog, N-phenyl-[1,1'-biphenyl]-4-amine, which is 1.111 g/cm³ .

Material Density Thin Film Morphology Physical Property

Synthetic Utility: A Strategic Bromine Handle for Cross-Coupling

The defining feature of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- is the para-bromine substituent, which is a site for highly specific and efficient palladium-catalyzed cross-coupling reactions. This enables the modular synthesis of extended pi-conjugated systems essential for high-performance OLED materials [1]. In contrast, the non-brominated analog, N-phenyl-[1,1'-biphenyl]-4-amine, lacks this reactive handle and can only undergo less predictable, often lower-yielding electrophilic aromatic substitution or direct C-H activation methods for further functionalization. The compound is specifically cited as a useful reagent for preparing carbazole and dibenzofuran-linked tertiary arylamines, which are known to improve electroluminescent properties . A synthesis of the compound itself via a cross-coupling route using 4-bromo-4'-iodobiphenyl and diphenylamine has been reported with a yield reaching 78% .

Suzuki Coupling Buchwald-Hartwig Amination Reactivity

Optimal Application Scenarios for Procuring [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- (CAS 101606-18-2)


Synthesis of Advanced Hole-Transport Materials (HTMs) for OLEDs

The high purity (NLT 98%) and strategic bromine handle of [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- make it an ideal starting material for synthesizing next-generation hole-transport materials (HTMs) and host materials in OLEDs [1]. Its ability to undergo efficient Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the precise engineering of molecular energy levels (HOMO/LUMO) and charge-transport properties, which are critical for reducing device driving voltage and improving luminous efficiency .

Vacuum Thermal Evaporation (VTE) Processing of OLED Layers

The compound's elevated predicted boiling point (452.2±28.0 °C) compared to its non-brominated analog (411.2 °C) suggests lower volatility and potentially higher thermal stability, which are advantageous properties for materials intended for deposition via vacuum thermal evaporation (VTE) [2]. Its higher density (1.368 vs. 1.111 g/cm³) may also correlate with the formation of more stable, densely packed amorphous films, crucial for extending OLED device lifetime .

Building Block for Conjugated Polymers and Small Molecules in Organic Electronics

As a brominated triarylamine, this compound serves as a key monomer or building block for the synthesis of pi-conjugated polymers and small molecules used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices . Its purity specification (NLT 98%) ensures that polymerization reactions or multi-step syntheses proceed with minimal interference from impurities, leading to materials with consistent and predictable electronic properties .

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